molecular formula C24H28N4O2S B2932286 2-(4-METHOXYPHENYL)-N-PHENYL-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894878-97-8

2-(4-METHOXYPHENYL)-N-PHENYL-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2932286
CAS No.: 894878-97-8
M. Wt: 436.57
InChI Key: JTEVUIRIZRDQJZ-UHFFFAOYSA-N
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Description

This compound is a triazaspiro derivative featuring a spiro[4.5]decane core, where a six-membered ring is fused to a five-membered ring via a shared nitrogen atom. Key substituents include:

  • 4-Methoxyphenyl group: Electron-donating methoxy substituent at the para position, enhancing solubility and influencing electronic interactions.
  • Propylsulfanyl moiety: Thioether group increasing lipophilicity, which may improve membrane permeability compared to oxygen-based analogs.

The structural complexity of this spiro system suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring rigid, three-dimensional binding motifs .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-phenyl-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-3-17-31-22-21(18-9-11-20(30-2)12-10-18)26-24(27-22)13-15-28(16-14-24)23(29)25-19-7-5-4-6-8-19/h4-12H,3,13-17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEVUIRIZRDQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-N-PHENYL-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-N-PHENYL-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-N-PHENYL-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Triazaspiro Core

Table 1: Key Structural Differences Among Triazaspiro Carboxamides
Compound Name R1 (Phenyl Substituent) R2 (Amide Group) R3 (Thioether Chain)
Target Compound 4-Methoxyphenyl Phenyl Propylsulfanyl
2-(4-Chlorophenyl)-N-Cyclohexyl-3-(Propylthio)-1,4,8-Triazaspiro[4.5]deca-1,3-Diene-8-Carboxamide 4-Chlorophenyl Cyclohexyl Propylsulfanyl
2-(4-Chlorophenyl)-N-Cyclohexyl-3-(Methylthio)-1,4,8-Triazaspiro[4.5]deca-1,3-Diene-8-Carboxamide 4-Chlorophenyl Cyclohexyl Methylsulfanyl
Key Observations:

Electron Effects : The 4-methoxyphenyl group in the target compound is electron-donating, contrasting with the electron-withdrawing 4-chlorophenyl in analogs. This difference may alter reactivity in electrophilic substitution or binding affinity in biological targets.

Lipophilicity : The propylsulfanyl chain in the target compound increases lipophilicity (logP ~3.5 estimated) compared to methylsulfanyl analogs (logP ~2.8), influencing pharmacokinetic properties like absorption and metabolism .

Comparison with Benzothiazol-Containing Spiro Analogs

Compounds from , such as 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione, differ in:

  • Heteroatom Composition : Replacement of triazaspiro with oxa-aza-spiro systems, altering hydrogen-bonding capacity and ring strain.
  • Functional Groups : Benzothiazol moieties introduce aromatic heterocycles, which may enhance fluorescence or metal-chelation properties compared to the target compound’s simpler phenyl groups .

Crystallographic and Conformational Analysis

highlights a related spiro compound, 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro-[4.5]deca-1,6,9-trien-1-ium-1-olate , where:

  • Dihedral Angles : The spiro core exhibits a near-perpendicular orientation (89.35° dihedral angle) between the five-membered and aromatic rings, suggesting similar rigidity in the target compound.
  • Intramolecular Interactions : Short C–H⋯O contacts stabilize the conformation, a feature likely shared with the target compound due to analogous spiro architectures .

Biological Activity

The compound 2-(4-Methoxyphenyl)-N-phenyl-3-(propylsulfanyl)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H24N4O2SC_{22}H_{24}N_{4}O_{2}S with a molecular weight of approximately 396.52 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that compounds containing triazole moieties exhibit significant anticancer activity. For instance, similar compounds have been shown to inhibit the growth of various cancer cell lines. In a study on related triazole derivatives, compounds demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines respectively . This suggests that the target compound may also possess similar anticancer properties.

Antimicrobial Activity

Triazole-based compounds are often evaluated for their antimicrobial efficacy. A study highlighted that mercapto-substituted 1,2,4-triazoles showed promising results against bacterial strains . Given the structural similarities, it is plausible that our compound may exhibit comparable antimicrobial effects.

The biological mechanisms through which triazole derivatives exert their effects include:

  • Inhibition of Enzymatic Activity : Compounds have been reported to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in various neurological disorders .
  • Induction of Apoptosis : Many triazole derivatives are known to induce apoptosis in cancer cells through various pathways including mitochondrial disruption and caspase activation.

Data Tables

Biological ActivityRelated CompoundsIC50 Values (μM)References
AnticancerTriazole Derivatives6.2 - 43.4
AntimicrobialMercapto-TriazolesNot specified
AChE InhibitionVarious TriazolesNot specified

Case Studies

  • Study on Triazole Derivatives : A series of mercapto-substituted triazoles were synthesized and screened against cancer cell lines. The results indicated significant cytotoxicity, which could be attributed to their ability to interfere with cellular metabolism and induce cell death .
  • Antimicrobial Screening : In another study, a range of triazole derivatives were tested against common bacterial strains. The results demonstrated varying degrees of antibacterial activity, suggesting that modifications in the structure could enhance efficacy .

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